4-({(E)-[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoic acid
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Overview
Description
4-({[1-(4-IODOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)BENZOIC ACID is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an iodophenyl group, a pyrazole ring, and a benzoic acid moiety. The presence of these functional groups imparts unique chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 4-({[1-(4-IODOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)BENZOIC ACID involves several steps, typically starting with the preparation of the iodophenyl and pyrazole intermediates. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient synthesis.
Chemical Reactions Analysis
4-({[1-(4-IODOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)BENZOIC ACID undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, further modifying the compound’s properties.
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
In biology and medicine, 4-({[1-(4-IODOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)BENZOIC ACID is studied for its potential therapeutic properties. It may exhibit biological activity against certain diseases, making it a candidate for drug development. Additionally, its interactions with biological molecules can provide insights into cellular processes and mechanisms.
In industry, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in catalysis, material science, and environmental chemistry.
Mechanism of Action
The mechanism of action of 4-({[1-(4-IODOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The presence of the iodophenyl group and pyrazole ring allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes.
The exact molecular targets and pathways involved depend on the specific application and context of use. Further research is needed to fully elucidate the compound’s mechanism of action and its potential therapeutic effects.
Comparison with Similar Compounds
4-({[1-(4-IODOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)BENZOIC ACID can be compared to other similar compounds, such as 4-iodophenyl derivatives and pyrazole-based molecules. These compounds share some structural features but differ in their specific functional groups and chemical properties.
For example, 4-iodophenyl derivatives may exhibit similar reactivity in substitution reactions but differ in their biological activity. Pyrazole-based molecules may share the same core structure but have different substituents, leading to variations in their chemical and physical properties.
Properties
Molecular Formula |
C18H14IN3O3 |
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Molecular Weight |
447.2 g/mol |
IUPAC Name |
4-[[2-(4-iodophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]benzoic acid |
InChI |
InChI=1S/C18H14IN3O3/c1-11-16(10-20-14-6-2-12(3-7-14)18(24)25)17(23)22(21-11)15-8-4-13(19)5-9-15/h2-10,21H,1H3,(H,24,25) |
InChI Key |
KKQHWXNSSDSRRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)I)C=NC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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